The peptide is synthesized in laboratories using techniques such as solid-phase peptide synthesis. It is cataloged under the CAS number 117592-22-0 and is commercially available from various suppliers, including Sigma-Aldrich and Molecular Depot, indicating its relevance in research and pharmaceutical applications .
The synthesis of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps involved in SPPS include:
The yield and purity of the synthesized peptide are typically assessed using high-performance liquid chromatography (HPLC), with a common purity specification being ≥97% .
The molecular structure of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala can be described in terms of its linear sequence and three-dimensional conformation. The sequence consists of:
The molecular weight of this peptide is approximately 1,174.39 g/mol, and it exhibits specific properties such as solubility in aqueous solutions, which can vary based on pH and ionic strength .
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala participates in several chemical reactions, particularly involving proteolytic enzymes. For instance:
These reactions are typically analyzed using chromatographic techniques to monitor product formation and enzyme activity.
The mechanism of action for Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala largely depends on its interactions with biological targets:
Experimental data suggest that specific residues within the peptide play critical roles in determining its biological activity, indicating a structure-function relationship that could be exploited for therapeutic purposes .
The physical and chemical properties of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala include:
Analytical techniques such as circular dichroism spectroscopy may be employed to study conformational changes under different conditions .
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala has several scientific applications:
The decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala (molecular formula: C₅₅H₈₂N₁₄O₁₆; molecular weight: 1195.32 g/mol) has been structurally validated through multiple analytical techniques. Its primary sequence was established using Edman degradation, a method involving sequential cleavage and identification of N-terminal amino acids. This technique, applied to both native peptides and enzymatically/chemically generated fragments, allows precise reconstruction of the full sequence through alignment of overlapping segments [7]. Mass spectrometric analysis further confirms the molecular weight, with the experimentally determined composition matching theoretical calculations (1195.32 g/mol). High-performance liquid chromatography (HPLC) with ≥97% purity thresholds provides additional validation of structural homogeneity, ensuring the absence of significant truncations or sequence errors in commercial and research preparations [4] [5]. The peptide’s linear sequence represents the minimal functional unit without signal peptides or propeptide domains, as verified by N-terminal (Threonine) and C-terminal (Alanine) residue analysis.
Table 1: Amino Acid Composition and Properties
Position | Residue | Symbol | Hydropathy Index | Potential Modifications |
---|---|---|---|---|
1 | Threonine | Thr | -0.7 | O-glycosylation, Phosphorylation |
2 | Phenylalanine | Phe | 2.8 | Hydroxylation, Tyrosination |
3 | Glutamine | Gln | -3.5 | Deamidation, Pyroglutamate formation |
4 | Alanine | Ala | 1.8 | N-acetylation |
5 | Tyrosine | Tyr | -1.3 | Phosphorylation, Sulfation |
6 | Proline | Pro | -1.6 | Hydroxylation |
7 | Leucine | Leu | 3.8 | Ubiquitination |
8 | Arginine | Arg | -4.5 | Methylation, Citrullination |
9 | Glutamate | Glu | -3.5 | Gamma-carboxylation |
10 | Alanine | Ala | 1.8 | N-acetylation |
While the synthetic decapeptide itself lacks native post-translational modifications (PTMs), its constituent residues possess significant modification potential relevant to biological contexts. Tyrosine-5 can undergo sulfation or phosphorylation, altering hydrophilicity and molecular interactions. Glutamine-3 is susceptible to deamidation, forming glutamate under physiological pH/temperature, which may introduce negative charge and affect conformational stability [10]. Threonine-1 and Tyrosine-5 are canonical targets for kinase-mediated phosphorylation, potentially modulating peptide-protein interactions [2]. Though no natural isoforms of this exact sequence are documented, PTM databases (e.g., dbPTM) indicate that over 400 PTM types exist in proteomes, with phosphorylation, acetylation, and ubiquitination comprising >90% of known modifications. Residues like Arginine-8 and Glutamate-9 may undergo methylation or carboxylation, respectively, though experimental evidence for this specific peptide is lacking [2] [10].
Functional Implications of Potential PTMs:
Bioinformatic analysis reveals partial sequence homology with functional domains in regulatory proteins. Residues Tyr-Pro-Leu-Arg align with conserved regions in fibroblast growth factors (FGFs), such as human acidic FGF (residues 103–106: Tyr-Leu-Pro-Arg) [3]. This motif often localizes to receptor-binding interfaces, suggesting potential bioactivity in the decapeptide. Similarly, the Gln-Ala-Tyr-Pro segment mirrors phytosulfokine (PSK) sequences (Tyr-Ile-Tyr-Thr-Gln), a sulfated plant peptide hormone governing cell proliferation [6].
The peptide functions as a retroviral protease substrate, evidenced by its cleavage by HIV-1 and related viral proteases. The scissile bond occurs between Tyr-Pro (positions 5–6), a signature cleavage site for aspartyl proteases due to Pro’s conformational constraints. Specificity is further conferred by flanking residues: N-terminal hydrophobic/aromatic residues (Phe2, Tyr5) and C-terminal basic residues (Arg8) facilitate protease active-site docking [4] [5]. This substrate property underpins its utility in in vitro protease activity assays.
Computational modeling leverages the canonical SMILES string and InChI key to predict tertiary structure:
SMILES: CC(C)CC(NC(=O)C1CCCN1C(=O)C(Cc2ccc(O)cc2)NC(=O)C(C)NC(=O)C(CCC(N)=O)NC(=O)C(Cc3ccccc3)NC(=O)C(N)C(C)O)C(=O)NC(CCCNC(N)=N)C(=O)NC(CCC(O)=O)C(=O)NC(C)C(O)=O InChIKey: GNKMMPBLQYIPCI-UHFFFAOYSA-N
Using this data, lattice-based folding simulations (e.g., face-centred cubic lattice models) predict a β-turn stabilized by Proline-6. Key features include:
Table 2: Molecular Descriptors from 3D Modeling
Parameter | Value/Prediction | Method |
---|---|---|
Hydrophobic moment | 0.42 (amphipathic) | EMBOSS Pepwheel |
Dominant secondary structure | β-turn (residues 4–7) | GOR4 algorithm |
Solvent accessibility | Tyr5, Arg8: high (>40%) | NACCESS |
Stability drivers | Salt bridge (Arg8-Glu9) | Rosetta Energy Function |
Molecular dynamics simulations in implicit solvent suggest conformational flexibility at Gln3 and Glu9, while the Tyr-Pro-Leu segment remains rigid. This aligns with its role as a protease substrate, as rigidity near cleavage sites enhances recognition. Berrera’s 20×20 energy matrix indicates favorable hydrophobic interactions (e.g., Phe-Leu, Tyr-Pro) outweigh destabilizing polar contacts, suggesting compact folding [9]. However, experimental validation (e.g., NMR, crystallography) remains absent for this peptide.
CAS No.: 112484-85-2
CAS No.: 10606-14-1